molecular formula C12H14O5 B090956 Benzeneacetic acid, 4-(acetyloxy)-3-methoxy-, methyl ester CAS No. 15964-86-0

Benzeneacetic acid, 4-(acetyloxy)-3-methoxy-, methyl ester

Cat. No. B090956
CAS RN: 15964-86-0
M. Wt: 238.24 g/mol
InChI Key: SEHYXBTZDJXHIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzeneacetic acid, 4-(acetyloxy)-3-methoxy-, methyl ester, commonly known as methyl 4-acetoxy-3-methoxybenzoate, is a chemical compound with the molecular formula C11H12O5. It is a white or off-white crystalline powder with a sweet odor and is commonly used in the pharmaceutical industry as an intermediate for the synthesis of various drugs.

Scientific Research Applications

1. Gas Chromatographic Analysis

Benzeneacetic acid derivatives, including methyl esters, are utilized in the gas chromatographic analysis of acidic herbicides. The methyl esters are prepared using a reaction that includes methyl iodide and anhydrous alkali-metal carbonate in acetone. This technique is suitable for esterification of microliter quantities and offers a more efficient method for gas chromatographic analysis with high yield and reduced reaction time (Thio, Kornet, Tan, & Tompkins, 1979).

2. Synthesis of Indole Acetic Acid Esters

The chemical is involved in the synthesis of various indole acetic acid esters, which are important intermediates in organic chemistry. This process includes the preparation of intermediate compounds, such as methyl 5-methoxyindole-2-acetate, through various chemical reactions and techniques like acylation, annulation, and condensation (Modi, Oglesby, & Archer, 2003).

3. Neuroprotective Properties in Herbal Medicine

Compounds similar to benzeneacetic acid, 4-(acetyloxy)-3-methoxy-, methyl ester, have been isolated from Dianthus superbus L., used in Chinese herbal medicine. These compounds exhibit neuroprotective properties against glutamate-induced cell death in hippocampal neuronal cells, suggesting potential therapeutic applications in neurotoxic diseases (Yun et al., 2016).

4. Catalytic Oxidation Processes

Methoxy-substituted benzenes, closely related to benzeneacetic acid, 4-(acetyloxy)-3-methoxy-, methyl ester, are used in oxidative processes catalyzed by methyltrioxorhenium (VII) in acetic acid. These processes yield p-benzoquinones, which are significant in various chemical synthesis pathways (Adam, Herrmann, Saha-Möller, & Shimizu, 1995).

properties

CAS RN

15964-86-0

Product Name

Benzeneacetic acid, 4-(acetyloxy)-3-methoxy-, methyl ester

Molecular Formula

C12H14O5

Molecular Weight

238.24 g/mol

IUPAC Name

methyl 2-(4-acetyloxy-3-methoxyphenyl)acetate

InChI

InChI=1S/C12H14O5/c1-8(13)17-10-5-4-9(6-11(10)15-2)7-12(14)16-3/h4-6H,7H2,1-3H3

InChI Key

SEHYXBTZDJXHIT-UHFFFAOYSA-N

SMILES

CC(=O)OC1=C(C=C(C=C1)CC(=O)OC)OC

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)CC(=O)OC)OC

synonyms

4-Acetyloxy-3-methoxybenzeneacetic acid methyl ester

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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